1,4-Dithia-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-
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Overview
Description
1,4-Dithia-8-azaspiro(45)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithia-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. The process may start with the formation of the spirocyclic core, followed by the introduction of the naphthyridine and isoindole moieties through various coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithia-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic core can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chloro group on the naphthyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
1,4-Dithia-8-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where the naphthyridine or isoindole moieties are known to be active.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithia-8-azaspiro(4.5)decane: A simpler analog without the naphthyridine and isoindole moieties.
7-Chloro-1,8-naphthyridine: A compound with similar naphthyridine structure but lacking the spirocyclic core.
1H-Isoindole-1,3(2H)-dione: A compound with similar isoindole structure but lacking the spirocyclic core.
Uniqueness
1,4-Dithia-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is unique due to its combination of a spirocyclic core with naphthyridine and isoindole moieties, which may confer unique chemical and biological properties.
Properties
CAS No. |
103255-74-9 |
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Molecular Formula |
C25H23ClN4O2S2 |
Molecular Weight |
511.1 g/mol |
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dithia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C25H23ClN4O2S2/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 |
InChI Key |
ILROAJALIUHYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12SCCS2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl |
Origin of Product |
United States |
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